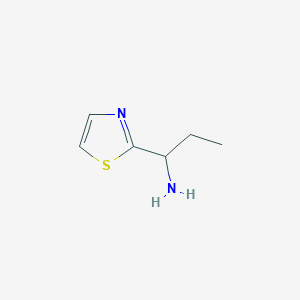

1-(Thiazol-2-yl)propan-1-amine

説明

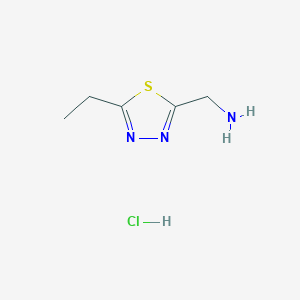

“1-(Thiazol-2-yl)propan-1-amine” is an organic compound that belongs to the class of aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . The molecular formula of this compound is C6H10N2S .

Synthesis Analysis

A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, has been described . The reaction condition and yields involve dry C2H5OH, KSCN, HCl, Reflux, 1–2 h at 60 °C, yield: 80–90%, among other steps .Molecular Structure Analysis

The thiazole ring is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Thiazol-2-yl)propan-1-amine” include a molecular formula of C6H10N2S and an average mass of 142.222 Da .科学的研究の応用

Quantum Chemical Analysis

1-(Thiazol-2-yl)propan-1-amine and related compounds, like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, exhibit interesting chemical properties due to dynamic tautomerism and the presence of divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and significant electron distribution and tautomeric preferences. These properties are crucial in understanding the electron donating nature and reactivity of such compounds (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis of Bioactive Compounds

Thiazol-2-yl amine derivatives have been identified as potential components for drug discovery. Their ability to replace other functional groups like pyrazol-3-yl amine in the development of JAK2 inhibitors highlights their significance in medicinal chemistry. This discovery has led to the synthesis and biological evaluation of various analogs (Ioannidis et al., 2010).

Corrosion Inhibition

Aminothiazole derivatives, such as 1-(Thiazol-2-yl)propan-1-amine, have found applications as corrosion inhibitors. They demonstrate effective inhibition properties on metal surfaces, making them valuable in industrial applications. Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, support their effectiveness as corrosion inhibitors (Farahati et al., 2019).

Structural and Molecular Analysis

The structural characterization of aminothiazole derivatives provides insights into their molecular properties. Such analyses include X-ray crystallographic and spectroscopic studies, which reveal the presence of hydrogen bonding and other intermolecular interactions. These studies are essential in understanding the chemical behavior and potential applications of these compounds (Adeel et al., 2017).

Biological Activity Research

Some aminothiazole derivatives exhibit biological activities, such as antifungal and plant growth regulatory properties. The synthesis and characterization of these compounds, including their biological evaluation, contribute to the development of new therapeutics and agrochemicals (Yu, Shao, & Fang, 2007).

特性

IUPAC Name |

1-(1,3-thiazol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-5(7)6-8-3-4-9-6/h3-5H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGZPHYTHVAUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiazol-2-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。